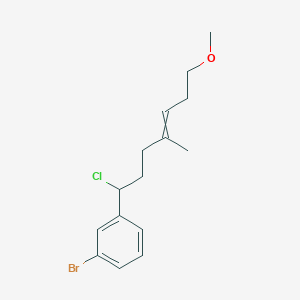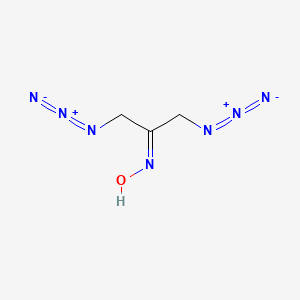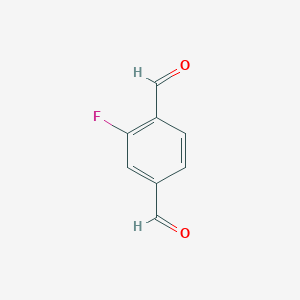
Chloro(triethyl)phosphanium;gold
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Chloro(triethyl)phosphanium;gold can be synthesized by reacting chloroauric acid (HAuCl4) with triethylphosphine in an appropriate solvent. The reaction typically proceeds as follows: [ \text{HAuCl}_4 + \text{(C}_2\text{H}_5\text{)}_3\text{P} \rightarrow \text{(C}_2\text{H}_5\text{)}_3\text{PAuCl} + \text{HCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired complex .
化学反应分析
Types of Reactions: Chloro(triethyl)phosphanium;gold undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted with other ligands, such as thiolates or phosphines.
Oxidation and Reduction Reactions: The gold center can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of silver salts (e.g., AgBF4) to facilitate the exchange of the chloride ligand.
Oxidation and Reduction Reactions: Common reagents include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like hydrogen peroxide (H2O2).
Major Products Formed:
Substitution Reactions: Formation of new gold complexes with different ligands.
Oxidation and Reduction Reactions: Formation of gold nanoparticles or other gold-containing species
科学研究应用
Chloro(triethyl)phosphanium;gold has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying biochemical processes.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases such as cancer.
Industry: Utilized in the production of fine chemicals and materials, including the synthesis of gold nanoparticles for various applications
作用机制
The mechanism by which chloro(triethyl)phosphanium;gold exerts its effects involves the coordination of the gold center with various ligands. This coordination can facilitate catalytic processes by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific application, but generally include interactions with nucleophiles and electrophiles in the reaction environment .
相似化合物的比较
Chloro(triphenylphosphine)gold(I): Another gold(I) complex with triphenylphosphine as the ligand. It shares similar catalytic properties but differs in ligand structure and reactivity.
Chloro(dimethylsulfide)gold(I): A gold(I) complex with dimethylsulfide as the ligand, used in similar catalytic applications.
Uniqueness: Chloro(triethyl)phosphanium;gold is unique due to its triethylphosphine ligand, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and selectivity in catalytic processes, making it a valuable tool in synthetic chemistry .
属性
分子式 |
C6H15AuClP+ |
|---|---|
分子量 |
350.58 g/mol |
IUPAC 名称 |
chloro(triethyl)phosphanium;gold |
InChI |
InChI=1S/C6H15ClP.Au/c1-4-8(7,5-2)6-3;/h4-6H2,1-3H3;/q+1; |
InChI 键 |
JWOZPFWIESPNRP-UHFFFAOYSA-N |
规范 SMILES |
CC[P+](CC)(CC)Cl.[Au] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate](/img/structure/B12514992.png)
![1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12514993.png)


![4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione](/img/structure/B12515007.png)

![N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide](/img/structure/B12515018.png)


![Dibutyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12515042.png)

![4-[(4-Hydroxyphenyl)methyl]oxazolidine-2,5-dione](/img/structure/B12515057.png)
![N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12515068.png)

